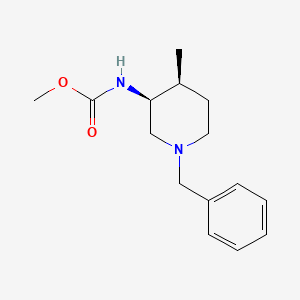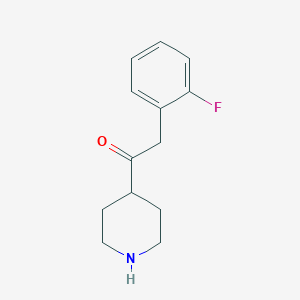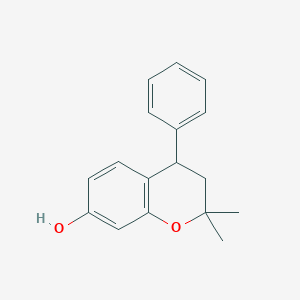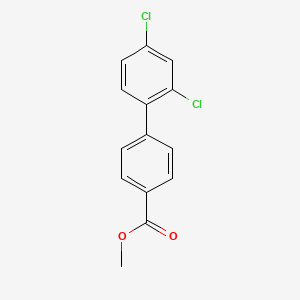![molecular formula C17H16ClN5 B8474823 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine](/img/structure/B8474823.png)
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine is a complex organic compound with the molecular formula C17H16ClN5. This compound is part of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium.
Scientific Research Applications
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other members of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a key target in cancer treatment .
Properties
Molecular Formula |
C17H16ClN5 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-3,5,13-trimethyl-1,3,4,8,11-pentazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H16ClN5/c1-10-8-19-14-9-20-16(12-6-4-5-7-13(12)18)15-11(2)21-22(3)17(15)23(10)14/h4-8H,9H2,1-3H3 |
InChI Key |
PUGIHPGXHDBLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C3=C(C(=NN3C)C)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)



![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8474792.png)


![6-Chloro-N-[2-(4-methoxyphenyl)ethyl]-3-pyridazinecarboxamide](/img/structure/B8474814.png)



